3-(3-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN7O5/c1-33-16-8-14(9-17(34-2)20(16)35-3)21-26-18(36-28-21)11-30-12-25-22-19(23(30)32)27-29-31(22)10-13-5-4-6-15(24)7-13/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZVTRLMADBOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Structural analogues of compounds with similar trimethoxyphenyl groups have been found to inhibit the epidermal growth factor receptor (egfr). EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) EGF binding to EGFR stimulates its intrinsic protein-tyrosine kinase activity.
Mode of Action
Based on the information about its structural analogues, it can be inferred that it may interact with the catalytic site of egfr. This interaction could inhibit the receptor’s activity, preventing the activation of downstream signaling pathways that promote cell proliferation.
Biochemical Pathways
The compound may affect the EGFR signaling pathway. This pathway is crucial in controlling cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound could potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation.
Biological Activity
The compound 3-(3-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic compound that integrates multiple pharmacologically active moieties. This article reviews its biological activities based on existing literature and research findings.
Structure and Properties
This compound is characterized by the presence of a triazole and oxadiazole ring system, which are known for their diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing the oxadiazole moiety. For instance:
- In vitro studies demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. A series of synthesized oxadiazole derivatives showed IC50 values ranging from to against HeLa cells .
- Molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer progression .
Antimicrobial Activity
The antimicrobial properties of compounds similar to our target compound have been extensively documented:
- Compounds with oxadiazole and triazole rings have shown promising activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were reported to have comparable activity to gentamicin against Staphylococcus aureus and Escherichia coli .
- A study indicated that certain oxadiazole derivatives exhibited strong antifungal activity as well .
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazole derivatives has been explored through various assays:
- Compounds demonstrated significant inhibition in carrageenan-induced rat paw edema models, suggesting their efficacy in reducing inflammation .
- The analgesic properties were also evaluated, showing that certain derivatives could alleviate pain effectively .
Case Study 1: Anticancer Screening
A specific derivative of the oxadiazole series was subjected to a broad-spectrum anticancer screening using a 60-cell panel assay. This study revealed non-selective but promising activity across various cancer types . Notably, compounds such as 3j and 3k were identified as leading candidates for further development.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of various oxadiazole derivatives, one particular compound exhibited significant bactericidal effects against Pseudomonas aeruginosa, with an IC50 value of . This highlights the therapeutic potential of such compounds in treating infections.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives of triazoles and oxadiazoles have been synthesized and tested against Mycobacterium tuberculosis, demonstrating promising anti-tubercular activity . The synthesis methods typically involve click chemistry techniques that yield high-purity products suitable for biological testing.
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. For example, certain triazole compounds have shown to inhibit cell growth across various cancer cell lines at low micromolar concentrations . The mechanism often involves inducing oxidative stress and disrupting cell cycle progression. Such findings suggest that the compound could be explored for its anticancer activities through further in vitro and in vivo studies.
Antimalarial Activity
Compounds with similar structural features have also been investigated for antimalarial properties. A study reported the synthesis of triazole derivatives that demonstrated efficacy against malaria parasites . The docking studies indicated favorable interactions with target enzymes essential for the survival of the malaria parasite, suggesting that the compound could serve as a lead for developing new antimalarial drugs.
Synthesis Techniques
The synthesis of this compound typically employs methods such as:
- Click Chemistry : This method allows for the efficient formation of triazole linkages under mild conditions.
- Multi-step Synthesis : Involves several reaction steps to build the complex structure while ensuring high yields and purity.
Case Studies and Research Findings
Q & A
Basic Research Question
- Single-crystal X-ray diffraction (SCXRD) : Resolve the 3D structure by growing crystals in a slow-evaporation system (e.g., using ethyl acetate/hexane mixtures) .
- Spectroscopic validation : Combine -/-NMR (e.g., δ ~7.5–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and substituent positions .
What in vitro assays are suitable for preliminary evaluation of its bioactivity?
Basic Research Question
- Kinase inhibition assays : Test against human cancer cell lines (e.g., HeLa or MCF-7) using ATP-competitive binding protocols, given the triazolo-pyrimidinone scaffold’s affinity for kinase active sites .
- Antimicrobial screening : Utilize microdilution methods (MIC determination) against Gram-positive/negative bacteria, referencing the fluorobenzyl group’s potential membrane-disruptive effects .
How can computational tools predict its pharmacokinetic properties and drug-likeness?
Advanced Research Question
- SwissADME analysis : Input the SMILES string to calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. Compare results with known drugs (e.g., celecoxib) to assess drug-likeness .
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 or EGFR), focusing on hydrogen bonding with the oxadiazole and trimethoxyphenyl moieties .
What experimental designs are recommended for structure-activity relationship (SAR) studies?
Advanced Research Question
- Fragment-based modifications : Systematically alter substituents (e.g., replace 3-fluorobenzyl with chloro/cyano analogs) and evaluate bioactivity shifts .
- Free-Wilson analysis : Quantify contributions of the oxadiazole and triazole groups to inhibitory potency using multivariate regression models .
How can its environmental fate and biodegradation pathways be studied?
Advanced Research Question
- OECD 301F test : Assess ready biodegradability in aqueous media under aerobic conditions, monitoring degradation via HPLC-MS .
- Photolysis experiments : Exclude to UV-Vis light (λ = 254–365 nm) to identify photodegradation products, focusing on cleavage of the oxadiazole ring .
What strategies improve solubility for in vivo studies?
Advanced Research Question
- Salt formation : React with hydrochloric acid or sodium hydroxide to generate water-soluble salts .
- Nanoformulation : Use PEGylated liposomes or cyclodextrin inclusion complexes to enhance bioavailability .
How stable is the oxadiazole moiety under physiological conditions?
Advanced Research Question
- pH stability assays : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and quantify degradation via LC-MS. The oxadiazole is prone to hydrolysis in acidic environments .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., >200°C) to guide storage conditions .
What enzymatic targets are hypothesized based on its structural analogs?
Advanced Research Question
- Polymerase inhibitors : The triazolo-pyrimidinone core resembles known inhibitors of DNA-dependent enzymes (e.g., HIV reverse transcriptase) .
- Monoamine oxidase (MAO) : The fluorobenzyl group may confer selectivity for MAO-B, similar to safinamide derivatives .
How can analytical methods be validated for purity assessment?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
